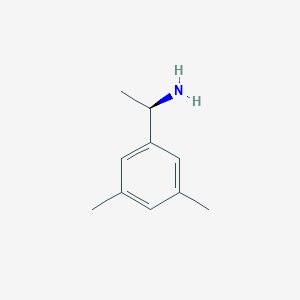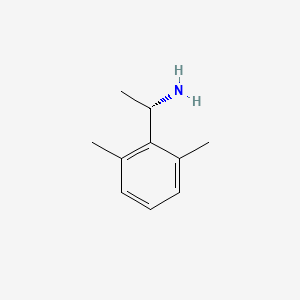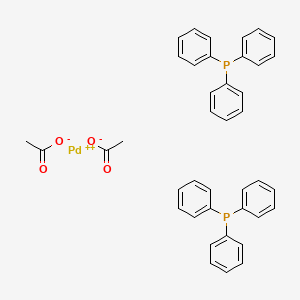
Bis(triphenylphosphinepalladium) acetate
説明
Bis(triphenylphosphinepalladium) acetate: is a coordination compound with the formula C40H36O4P2Pd. It is a yellow powder that is used primarily as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings . This compound is known for its stability and effectiveness in facilitating carbon-carbon bond formation.
準備方法
Synthetic Routes and Reaction Conditions: Bis(triphenylphosphinepalladium) acetate can be synthesized by reacting palladium(II) acetate with triphenylphosphine in an appropriate solvent. A common method involves dissolving palladium(II) acetate in acetic acid and triphenylphosphine in ethanol. The two solutions are then combined and heated under reflux conditions, typically at 60°C for several hours. The resulting yellow crystalline product is filtered and purified .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production .
化学反応の分析
Types of Reactions: Bis(triphenylphosphinepalladium) acetate is involved in various types of reactions, including:
Oxidation and Reduction: It can participate in oxidation-reduction reactions, often acting as a catalyst.
Substitution: It is commonly used in substitution reactions where it facilitates the replacement of one group with another.
Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate.
Heck Coupling: Involves aryl halides and alkenes, often using bases like triethylamine.
Sonogashira Coupling: Involves aryl halides and alkynes, usually in the presence of a copper co-catalyst.
Major Products: The major products of these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学的研究の応用
Chemistry: Bis(triphenylphosphinepalladium) acetate is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds. It is crucial in the synthesis of complex organic molecules, including natural products and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and potential drug candidates. Its role in facilitating the formation of complex molecular structures makes it valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and advanced materials. Its efficiency and reliability as a catalyst make it a preferred choice in various manufacturing processes .
作用機序
The mechanism by which bis(triphenylphosphinepalladium) acetate exerts its catalytic effects involves the coordination of the palladium center with the reactants. This coordination facilitates the activation of the reactants, allowing for the formation of new bonds. The palladium center undergoes cycles of oxidation and reduction, enabling the catalytic process to proceed efficiently .
類似化合物との比較
Bis(triphenylphosphine)palladium chloride: Another palladium-based catalyst used in similar coupling reactions.
Tetrakis(triphenylphosphine)palladium(0): A palladium(0) complex used in various organic transformations.
Palladium(II) acetate: A simpler palladium compound used in catalytic processes.
Uniqueness: Bis(triphenylphosphinepalladium) acetate is unique due to its stability and effectiveness in catalyzing a wide range of reactions. Its ability to facilitate carbon-carbon bond formation with high efficiency and selectivity makes it a valuable tool in both research and industrial applications .
特性
IUPAC Name |
palladium(2+);triphenylphosphane;diacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1-15H;2*1H3,(H,3,4);/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBXZOISXNZBLY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O4P2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932711 | |
| Record name | Palladium(2+) acetate--triphenylphosphane (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14588-08-0 | |
| Record name | Bis(triphenylphosphine)palladium diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14588-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(triphenylphosphinepalladium) acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014588080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium(2+) acetate--triphenylphosphane (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(triphenylphosphinepalladium) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


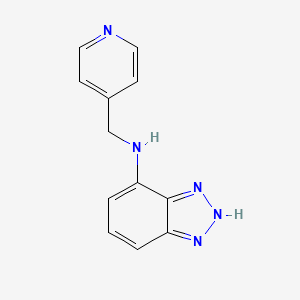
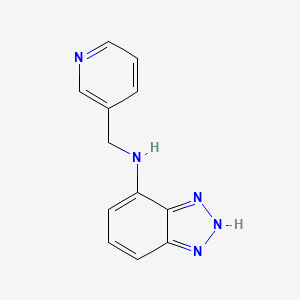
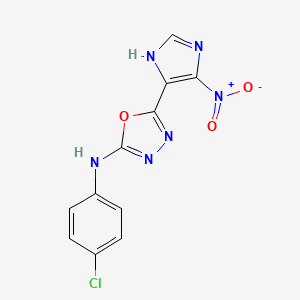
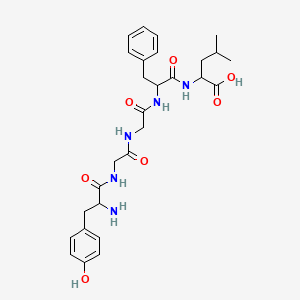
![Tert-butyl-[2-(2-chlorophenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B7804504.png)
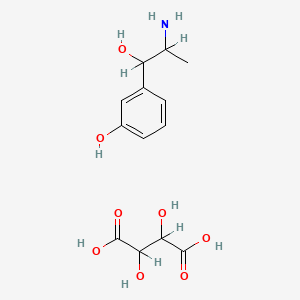
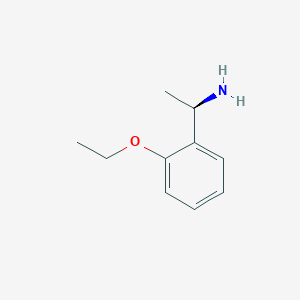
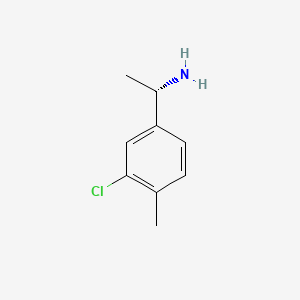

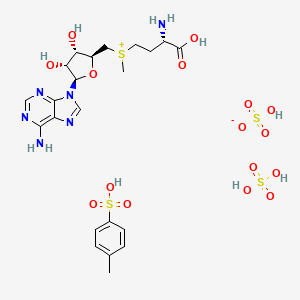
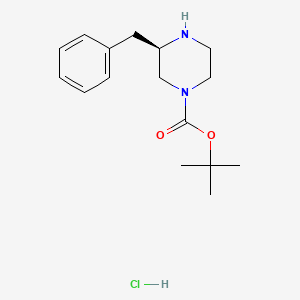
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]butylazanium;chloride](/img/structure/B7804553.png)
